1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one
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Overview
Description
1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one is a chemical compound with the molecular formula C7H5ClFNO It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with a fluorinating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and automated systems to control the reaction parameters precisely. The use of advanced purification techniques, such as column chromatography, is essential to isolate the compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .
Scientific Research Applications
1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloropyridin-4-yl)ethanone
- 2-Chloro-4-acetylpyridine
- 1-(3-Chloropyridin-4-yl)ethanone
- 1-(2-Fluoropyridin-4-yl)ethanone
Uniqueness
1-(2-Chloropyridin-4-yl)-2-fluoroethan-1-one is unique due to the presence of both chlorine and fluorine atoms in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
2913244-50-3 |
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Molecular Formula |
C7H5ClFNO |
Molecular Weight |
173.57 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)-2-fluoroethanone |
InChI |
InChI=1S/C7H5ClFNO/c8-7-3-5(1-2-10-7)6(11)4-9/h1-3H,4H2 |
InChI Key |
CXCJEFKEZRSRLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)CF)Cl |
Origin of Product |
United States |
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